Cas no 1513468-27-3 (1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)

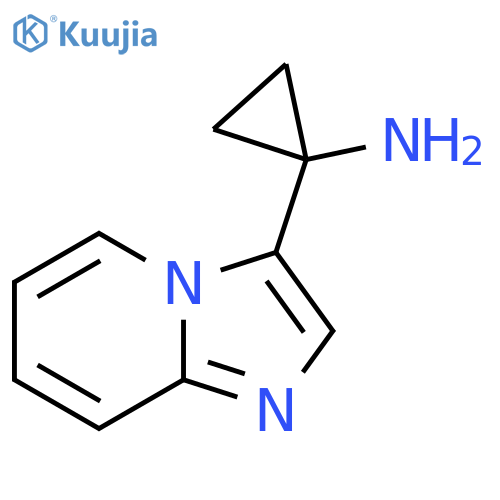

1513468-27-3 structure

商品名:1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine

1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine

- 1513468-27-3

- 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine

- EN300-1771100

-

- インチ: 1S/C10H11N3/c11-10(4-5-10)8-7-12-9-3-1-2-6-13(8)9/h1-3,6-7H,4-5,11H2

- InChIKey: YIWKVDQBKWPGPX-UHFFFAOYSA-N

- ほほえんだ: NC1(C2=CN=C3C=CC=CN23)CC1

計算された属性

- せいみつぶんしりょう: 173.095297364g/mol

- どういたいしつりょう: 173.095297364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 43.3Ų

1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1771100-2.5g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 2.5g |

$2379.0 | 2023-09-20 | ||

| Enamine | EN300-1771100-0.5g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 0.5g |

$1165.0 | 2023-09-20 | ||

| Enamine | EN300-1771100-0.25g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 0.25g |

$1117.0 | 2023-09-20 | ||

| Enamine | EN300-1771100-1.0g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1771100-5g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 5g |

$3520.0 | 2023-09-20 | ||

| Enamine | EN300-1771100-10g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 10g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1771100-1g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1771100-0.05g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 0.05g |

$1020.0 | 2023-09-20 | ||

| Enamine | EN300-1771100-5.0g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1771100-10.0g |

1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |

1513468-27-3 | 10g |

$5221.0 | 2023-06-03 |

1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

1513468-27-3 (1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量